

Application Notes and Protocols for High-Throughput Screening of Novel Buphanidrine Derivatives

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Compound of Interest

Compound Name: *Buphanidrine*

Cat. No.: *B075530*

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Introduction

Buphanidrine, a crinine-type Amaryllidaceae alkaloid, and its derivatives present a promising class of compounds with a range of biological activities. Preclinical studies have indicated their potential as modulators of key neurological and oncological targets. Notably, **Buphanidrine** and related alkaloids have shown affinity for the serotonin transporter (SERT) and inhibitory activity against acetylcholinesterase (AChE), making them attractive candidates for the development of novel therapeutics for neuropsychiatric disorders and Alzheimer's disease.^[1] Furthermore, emerging evidence suggests that Amaryllidaceae alkaloids can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.^{[2][3][4]}

High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. This document provides detailed application notes and protocols for the HTS of novel **Buphanidrine** derivatives against three key targets: the serotonin transporter, acetylcholinesterase, and cancer cell viability (apoptosis induction).

Data Presentation: Biological Activities of Buphanidrine and Related Alkaloids

The following tables summarize the quantitative data on the biological activities of **Buphanidrine** and other relevant Amaryllidaceae alkaloids. This data serves as a benchmark for the screening of novel derivatives.

Table 1: Inhibitory Activity of Amaryllidaceae Alkaloids on the Serotonin Transporter (SERT)

Compound	Assay Type	Cell Line/System	IC ₅₀ (μM)	Reference
Buphanidrine	[³ H]-Citalopram Binding	Rat Brain	62	[1]
Buphanamine	[³ H]-Citalopram Binding	Rat Brain	55	[1]
Buphanisine	[³ H]-Citalopram Binding	Rat Brain	199	[1]
Distichamine	[³ H]-Citalopram Binding	Rat Brain	65	[1]
Buphanidrine	Functional SERT Inhibition	COS-7 cells expressing hSERT	513	[1]
Distichamine	Functional SERT Inhibition	COS-7 cells expressing hSERT	646	[1]

Table 2: Cholinesterase Inhibitory Activity of Norbelladine Derivatives

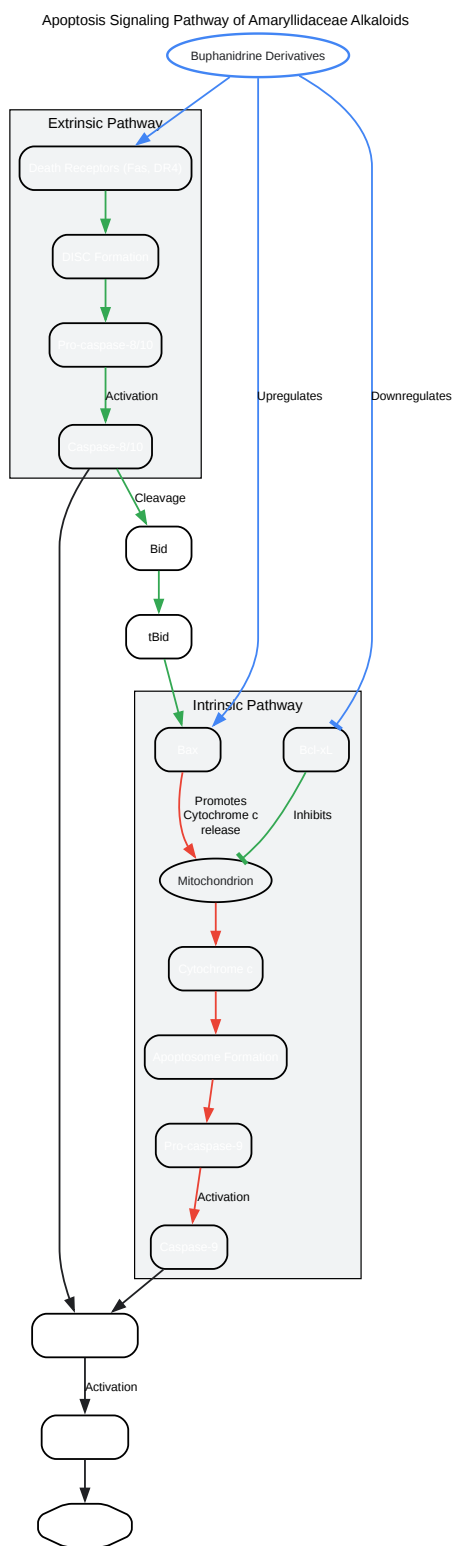
Compound	Target	IC ₅₀ (μM)	Reference
Norbelladine	Butyrylcholinesterase	91.6	[5] [6]
4'-O-methylnorbelladine	Butyrylcholinesterase	26.1	[5] [6]
3'-O-methylnorbelladine	Butyrylcholinesterase	50.8	[5] [6]
3',4'-O-dimethylnorbelladine	Butyrylcholinesterase	30.7	[5] [6]

Table 3: Cytotoxic Activity of Norbelladine Derivatives

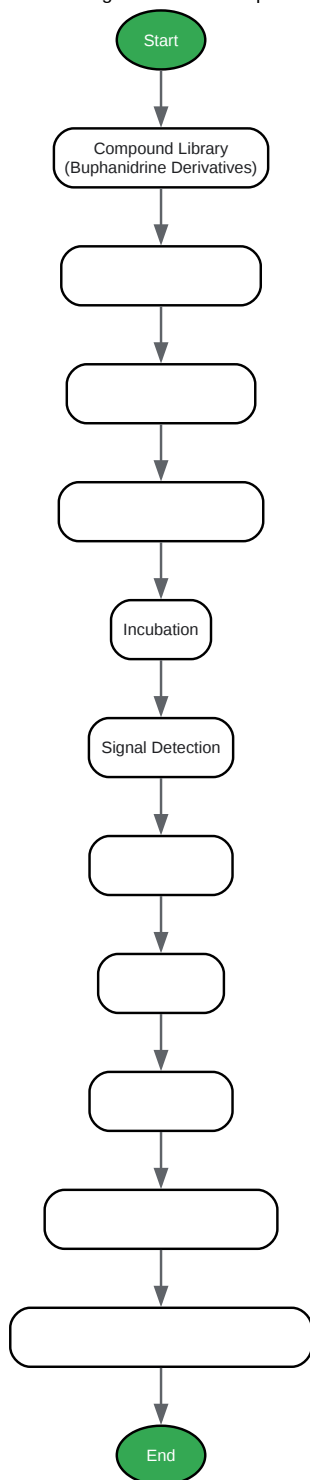
Compound	Cell Line	CC ₅₀ (μM)	Reference
Norbelladine	Hepatocarcinoma (Huh7)	72.6	[5] [6]
Norcraugsodine	Monocytic Leukemia (THP-1)	27.0	[5] [6]

Signaling Pathway: Apoptosis Induction by Amaryllidaceae Alkaloids

Amaryllidaceae alkaloids have been shown to induce apoptosis through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. The diagram below illustrates the key molecular events involved in this process.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)



High-Throughput Screening Workflow for Buphanidrine Derivatives

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